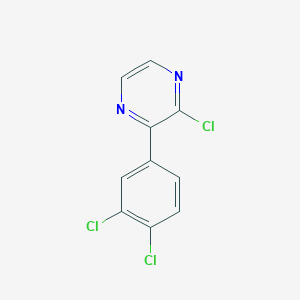
2-Chloro-3-(3,4-dichloro-phenyl)-pyrazine
Cat. No. B8290373
M. Wt: 259.5 g/mol
InChI Key: MSRVDWHYPDVGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08202873B2
Procedure details


Dissolve 2,3-dichloropyrazine (2.42 g, 2.03 mmol) and 3,4-dichlorobenzene boronic acid (0.406 g, 2.13 mmol) in toluene (6 mL). Add a solution of potassium fluoride (0.36 g; 6.2 mmol) in deionized water (5 mL). Add tetrakis triphenylphosphine (0.124 gm; 0.11 mmol). Reflux the reaction for 17 hr.s, cool to ambient temperature, and add EtOAc (10 mL) and water (10 mL). Separate the organic layer, re-extract the aqueous layer with EtOAc (2×40 mL), and combine the organic layers. Wash the organic solution with saturated aq NaHCO3 and brine (2×), dry over MgSO4, filter and concentrate. Purify via chromatography on silica gel eluting 0-40% ethyl acetate/hexanes to give the title preparation (0.124 g, 23% yield). MS (ES) m/z: 274, 276 (M)+.







Name
tetrakis triphenylphosphine
Quantity
0.124 g
Type
catalyst
Reaction Step Four

Yield
23%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][C:15]=1[Cl:16].[F-].[K+].CCOC(C)=O>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:8][C:7]1[C:2]([C:13]2[CH:12]=[CH:11][C:10]([Cl:9])=[C:15]([Cl:16])[CH:14]=2)=[N:3][CH:4]=[CH:5][N:6]=1 |f:2.3,7.8,^1:39,41,60,79|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.42 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CN=C1Cl
|
|
Name
|
|
|
Quantity
|
0.406 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)B(O)O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.36 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
Step Four
|
Name
|
tetrakis triphenylphosphine
|
|
Quantity
|
0.124 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction for 17 hr
|
|
Duration
|
17 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the organic layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
re-extract the aqueous layer with EtOAc (2×40 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the organic solution with saturated aq NaHCO3 and brine (2×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify via chromatography on silica gel eluting 0-40% ethyl acetate/hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the title
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
preparation (0.124 g, 23% yield)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=CN=C1C1=CC(=C(C=C1)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 23% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
